molecular formula C22H32O4 B565958 16(R)-Iloprost CAS No. 74843-13-3

16(R)-Iloprost

カタログ番号: B565958
CAS番号: 74843-13-3
分子量: 360.5 g/mol
InChIキー: HIFJCPQKFCZDDL-GBSCXWAGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical development of prostacyclin analogs

The development of prostacyclin analogues traces its origins to groundbreaking research conducted during the 1960s by a United Kingdom research team headed by Professor John Vane. This pioneering work initially focused on exploring the role of prostaglandins in anaphylaxis and respiratory diseases, ultimately leading to the critical discovery that aspirin and other oral anti-inflammatory drugs function by inhibiting prostaglandin synthesis. This fundamental finding opened the door to a broader understanding of prostaglandin functions within biological systems and established the foundation for subsequent prostacyclin research.

The specific discovery of prostacyclin emerged from collaborative efforts between Vane's team and researchers at The Wellcome Foundation, led by Salvador Moncada. During their investigations, they identified a lipid mediator initially designated as "Prostaglandin-X," which demonstrated remarkable platelet aggregation inhibitory properties. This compound, later renamed prostacyclin, exhibited potency thirty times greater than any previously known anti-aggregatory agent, representing a significant breakthrough in understanding vascular homeostasis. The research team made this discovery while searching for an enzyme that generates thromboxane A2, another unstable prostanoid with opposite biological effects.

In 1976, Vane and his colleagues Salvador Moncada, Ryszard Gryglewski, and Stuart Bunting published the first comprehensive paper on prostacyclin in Nature, marking a watershed moment in prostanoid research. Their collaboration resulted in the synthesis of epoprostenol, a stabilized form of prostacyclin suitable for therapeutic applications. However, both native prostacyclin and synthetic epoprostenol demonstrated inherent instability in solution and rapid degradation, presenting significant challenges for experimental studies and clinical implementation.

To address these stability limitations, the research team embarked on an extensive synthetic program, ultimately producing nearly one thousand analogues in their quest for more stable prostacyclin derivatives. This comprehensive approach to drug development exemplified the systematic methodology that characterized early prostanoid research and established the scientific foundation for subsequent development of iloprost and other prostacyclin analogues.

Chemical classification and nomenclature

Iloprost belongs to the prostaglandin family within the broader eicosanoid classification system, specifically functioning as a synthetic analogue of prostacyclin. The complete chemical nomenclature for iloprost is (E)-(3aS, 4R, 5R, 6aS)-hexahydro-5-hydroxy-4-[(E)-(3S,4RS)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenevaleric acid. This complex nomenclature reflects the intricate stereochemical architecture that characterizes this compound and distinguishes it from other prostanoid structures.

The molecular formula of iloprost is C22H32O4, with a relative molecular weight of 360.49. Structurally, iloprost consists of a mixture of two diastereoisomers, designated as the 4R and 4S forms, present in an approximate ratio of 53:47. This stereochemical composition represents a critical aspect of iloprost's chemical identity and directly influences its pharmacological properties. The R-isomer specifically refers to the stereochemical configuration at the 4-position of the prostacyclin ring system, where the hydroxyl group orientation follows the R-configuration according to Cahn-Ingold-Prelog priority rules.

The chemical classification of iloprost as a prostacyclin analogue places it within the cyclooxygenase pathway of arachidonic acid metabolism. Unlike natural prostacyclin, which demonstrates extreme instability with a half-life of only 42 seconds, iloprost exhibits enhanced chemical stability while maintaining biological activity. This stability enhancement results from specific structural modifications that preserve the essential pharmacophoric elements while eliminating the labile features that contribute to rapid degradation of the natural compound.

The stereochemical complexity of iloprost reflects broader trends in prostanoid research, where subtle structural modifications can dramatically alter biological activity. The development of seven-membered ring prostacyclin analogues has demonstrated that conformational flexibility and three-dimensional molecular architecture play crucial roles in receptor binding and activation. These findings underscore the importance of precise stereochemical control in prostanoid drug development and highlight the significance of individual isomeric forms.

Position within prostanoid research landscape

Within the contemporary prostanoid research landscape, iloprost R-isomer occupies a unique position that bridges fundamental biochemical understanding with therapeutic applications. The prostanoid receptor system encompasses five major classes designated as DP, EP, FP, IP, and TP receptors, each corresponding to specific endogenous ligands including prostaglandin D2, prostaglandin E2, prostaglandin F2, prostacyclin, and thromboxane A2 respectively. Iloprost demonstrates activity across multiple receptor subtypes, with particular affinity for IP receptors while also activating prostaglandin E2 receptor subtypes EP1, EP2, EP3, and EP4.

Recent advances in prostanoid research have revealed the complexity of receptor selectivity and the potential for developing subtype-specific agonists. Novel seven-membered ring prostacyclin analogues have emerged from systematic structure-activity relationship studies, demonstrating that ring expansion can alter receptor selectivity profiles. Starting from prostacyclin derivative compounds, researchers have successfully identified dual FP and EP3 receptor agonists with excellent selectivity over other prostaglandin receptors. These developments illustrate the evolving sophistication of prostanoid medicinal chemistry and the potential for creating highly selective therapeutic agents.

The development of sustained-release formulations represents another significant advancement within the prostanoid research field. Researchers have successfully created ONO-1301, a novel prostacyclin agonist polymerized with poly(d,l-lactic-co-glycolic acid) microspheres, achieving sustained drug release over three weeks. This approach addresses the inherent limitation of short-acting prostacyclin analogues and demonstrates the integration of drug delivery technology with prostanoid pharmacology.

Contemporary research has also focused on understanding the molecular mechanisms underlying prostacyclin activity beyond traditional vasodilation and platelet inhibition. Studies have revealed that prostacyclin analogues like iloprost can activate survivin pathways to enhance embryo development, suggesting broader biological roles for these compounds. This expanding understanding of prostanoid biology continues to reveal new therapeutic opportunities and reinforces the significance of continued research in this field.

Significance in stereochemical pharmacology

The stereochemical pharmacology of iloprost R-isomer provides compelling evidence for the critical importance of three-dimensional molecular architecture in drug activity. Comparative studies between iloprost stereoisomers have revealed dramatic differences in biological potency, with the 16(S) isomer demonstrating twenty-fold greater potency than the 16(R) isomer in inhibiting collagen-induced platelet aggregation. This substantial difference in activity highlights the exquisite specificity of biological receptor systems and underscores the importance of stereochemical considerations in drug development.

Equilibrium binding studies have provided detailed insights into the molecular basis for stereoisomer selectivity. The specific binding characteristics of the 16(S) isomer demonstrated a single binding species with a dissociation constant of 13.4 nanomolar and maximum binding capacity of 665 femtomoles per milligram protein. In contrast, the 16(R) isomer exhibited a dissociation constant of 288 nanomolar and maximum binding capacity of 425 femtomoles per milligram protein, indicating both reduced affinity and binding capacity. These quantitative differences provide clear evidence for distinct receptor recognition mechanisms between the two stereoisomers.

Kinetic binding analysis has further elucidated the mechanistic basis for stereoisomer selectivity. The observed association rate for the S isomer was 0.036 per second compared to 0.001 per second for the R isomer under identical experimental conditions. This dramatic difference in association kinetics suggests that the stereoisomers exhibit fundamentally different approaches to receptor binding, with the S isomer demonstrating more favorable molecular recognition compared to the R isomer.

The implications of these stereochemical differences extend beyond simple potency considerations to encompass broader principles of drug design and receptor theory. Researchers have postulated that the striking differences in association rates and binding affinities result from differential molecular fitting within the receptor binding channel. The 16(S) form appears to possess a more favorable three-dimensional orientation for receptor interaction, while the R isomer may experience steric or conformational constraints that limit effective binding. These findings emphasize that stereoisomers should be considered as entirely distinct chemical entities when evaluating prostacyclin receptor interactions and biological activity.

Parameter Iloprost S-isomer Iloprost R-isomer Fold Difference
Dissociation Constant (nanomolar) 13.4 288 21.5
Maximum Binding Capacity (femtomoles/mg protein) 665 425 1.6
Association Rate (per second) 0.036 0.001 36.0
Platelet Aggregation Inhibition Potency High Low 20.0

The stereochemical pharmacology of iloprost has broader implications for understanding structure-activity relationships within the prostanoid family. Recent research on seven-membered ring prostacyclin analogues has demonstrated that stereochemical configuration at multiple positions can dramatically influence receptor selectivity profiles. Type B and Type C compounds showed opposite tendencies regarding carboxylic acid chain substituent configurations, with optimal activity requiring specific stereochemical arrangements for different receptor subtypes. These findings reinforce the fundamental importance of stereochemical considerations in prostanoid drug development and highlight the potential for creating highly selective therapeutic agents through precise stereochemical control.

特性

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17+,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIFJCPQKFCZDDL-GBSCXWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC[C@@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74843-13-3
Record name Iloprost R-isomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ILOPROST R-ISOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHG2128QW6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

作用機序

Pharmacokinetics

The pharmacokinetic properties of Iloprost, including its R-isomer, are crucial for understanding its bioavailability. Iloprost is metabolized via β-oxidation to inactive tetranor-iloprost. It has an elimination half-life of 20–30 minutes, and it is excreted through the kidneys (68%) and feces (12%).

Action Environment

The action, efficacy, and stability of Iloprost R-isomer can be influenced by various environmental factors. For instance, the drug’s effectiveness was established in young, healthy adults who suffered frostbite at high altitudes. More research is needed to fully understand how different environments impact the action of Iloprost R-isomer.

生化学分析

Biochemical Properties

Iloprost R-isomer plays a significant role in biochemical reactions, particularly those involving vascular smooth muscle cells and endothelial cells. It interacts with several enzymes and proteins, including the prostacyclin receptor (IP receptor), which mediates its vasodilatory effects. The binding of Iloprost R-isomer to the IP receptor activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation.

Cellular Effects

Iloprost R-isomer exerts various effects on different cell types. In endothelial cells, it promotes the release of nitric oxide and prostacyclin, both of which contribute to vasodilation and inhibition of platelet aggregation. In vascular smooth muscle cells, Iloprost R-isomer induces relaxation by increasing cAMP levels. Additionally, it has been shown to inhibit the proliferation of smooth muscle cells, which is beneficial in preventing vascular remodeling associated with pulmonary arterial hypertension.

Molecular Mechanism

The molecular mechanism of Iloprost R-isomer involves its binding to the IP receptor on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cAMP levels. Elevated cAMP activates protein kinase A (PKA), which phosphorylates various target proteins, resulting in the relaxation of vascular smooth muscle cells and inhibition of platelet aggregation. Furthermore, Iloprost R-isomer has been shown to modulate gene expression by influencing transcription factors involved in cell proliferation and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Iloprost R-isomer have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure. Studies have shown that repeated administration of Iloprost R-isomer can lead to desensitization of the IP receptor, reducing its vasodilatory and anti-thrombotic effects. Additionally, long-term exposure to Iloprost R-isomer has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Iloprost R-isomer vary with different dosages in animal models. At low doses, the compound effectively induces vasodilation and inhibits platelet aggregation without significant adverse effects. At higher doses, Iloprost R-isomer can cause hypotension, tachycardia, and other cardiovascular side effects. Additionally, high doses of Iloprost R-isomer have been associated with gastrointestinal disturbances and increased risk of bleeding.

Metabolic Pathways

Iloprost R-isomer is primarily metabolized via β-oxidation of its carboxyl side chain. This metabolic pathway involves the sequential removal of two-carbon units from the carboxyl end of the molecule, resulting in the formation of inactive metabolites. Cytochrome P450 enzymes play a minor role in the metabolism of Iloprost R-isomer. The primary metabolites are excreted in the urine and feces.

Transport and Distribution

Iloprost R-isomer is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It is approximately 60% protein-bound in the plasma, primarily to albumin. The compound is distributed throughout the vascular system, with higher concentrations observed in the lungs, liver, and kidneys. The distribution of Iloprost R-isomer is influenced by its lipophilicity and affinity for specific transport proteins.

Subcellular Localization

Iloprost R-isomer is localized primarily in the cytoplasm and cell membrane of target cells. Its activity is influenced by its subcellular localization, as the binding to the IP receptor occurs at the cell membrane. Post-translational modifications, such as phosphorylation, can affect the targeting and function of Iloprost R-isomer within cells. Additionally, the compound may interact with intracellular signaling molecules, further modulating its effects on cellular function.

生物活性

Iloprost is a synthetic analog of prostacyclin (PGI2), primarily used in the treatment of pulmonary arterial hypertension (PAH) and other vascular disorders. The compound exists as two stereoisomers: the R-isomer and the more potent S-isomer. This article focuses on the biological activity of the Iloprost R-isomer, examining its pharmacological effects, mechanisms of action, clinical efficacy, and comparative studies with its S counterpart.

The Iloprost R-isomer has the chemical formula C22H32O4C_{22}H_{32}O_{4} and is known for its vasodilatory properties. It mimics the actions of prostacyclin, primarily produced in vascular endothelium, which leads to relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of inflammatory responses. The R-isomer's mechanism involves:

  • Vasodilation : By activating prostacyclin receptors (IP receptors) on vascular smooth muscle cells.
  • Inhibition of Platelet Aggregation : It reduces collagen-induced platelet aggregation but is significantly less potent than the S-isomer, showing a 20-fold reduction in efficacy .
  • Anti-inflammatory Effects : Modulates inflammatory responses by decreasing neutrophil accumulation and stabilizing cell membranes .

Comparative Biological Activity

The biological activity of Iloprost is significantly influenced by its stereochemistry. The following table summarizes key differences between the R and S isomers:

PropertyIloprost R-IsomerIloprost S-Isomer
Potency in platelet inhibitionLower (Kd = 288 nM)Higher (Kd = 13.4 nM)
Binding affinity (Bmax)425 fmol/mg protein665 fmol/mg protein
Association rate0.001 s1^{-1}0.036 s1^{-1}
Clinical efficacy in PAHModerateHigh

Clinical Efficacy

A systematic review evaluated the long-term efficacy and safety of inhaled iloprost in patients with PAH. The study included 115 patients treated with inhaled iloprost, showing significant improvements in functional class and exercise capacity over time:

  • 6-Minute Walk Distance (6MWD) : Improved significantly, indicating enhanced exercise capacity.
  • Functional Class Improvement : 48.7% of patients improved by at least one NYHA class.
  • Event-Free Survival Rates :
    • 3 months: 96.6%
    • 6 months: 92.3%
    • 1 year: 62.6%
    • 2 years: 39.6% .

Case Study 1: Efficacy in Severe PAH

A patient with severe PAH was treated with inhaled iloprost for six months. The patient reported marked improvement in symptoms, demonstrated by a significant increase in their 6MWD from baseline. Echocardiographic assessments indicated reduced right ventricular pressure and improved function.

Case Study 2: Interaction with Platelets

In a controlled study comparing the effects of both isomers on platelet aggregation, subjects receiving the R-isomer exhibited reduced platelet inhibition compared to those receiving the S-isomer, highlighting the importance of stereochemistry in therapeutic outcomes.

Research Findings

Research indicates that while the R-isomer has therapeutic potential, its lower potency limits its clinical application compared to the S-isomer. Studies have shown that:

  • Inhaled iloprost effectively improves right ventricular function and reverses established fibrosis in experimental models .
  • The R-isomer's role as an adjunct therapy may be beneficial when combined with other treatments for PAH, particularly in patients who cannot tolerate higher doses of more potent agents .

類似化合物との比較

Key Pharmacological Properties :

  • Mechanism : Binds to IP receptors, activating cAMP/PKA pathways to relax vascular smooth muscle and inhibit platelet aggregation .
  • Therapeutic Uses :
    • PAH : Improves hemodynamics (reduces pulmonary vascular resistance, increases cardiac output) and delays disease progression .
    • SSc : Reduces skin fibrosis and inflammation by inhibiting collagen synthesis and TNF-α production .
    • Emerging Roles : Investigated for lung cancer prevention (phase Ib trial) and acute respiratory distress syndrome (ARDS) .

Clinical Trials :

  • The AIR trial established inhaled iloprost as effective monotherapy for PAH, while the STEP trial demonstrated synergy with bosentan (an endothelin receptor antagonist) .
  • Long-term studies show sustained hemodynamic benefits, including reduced right ventricular fibrosis and improved vascular remodeling .
Prostacyclin Analogs
Parameter Iloprost Treprostinil Epoprostenol
Administration Inhaled, IV IV, subcutaneous, inhaled IV only
Half-life 20–30 minutes (inhaled) 4–6 hours 3–5 minutes
Efficacy in PAH Improves mPAP, PVR, and 6MWD Similar hemodynamic benefits but requires continuous infusion Rapid vasodilation but short duration
Unique Effects Anti-inflammatory, immunomodulatory Longer half-life reduces dosing frequency Limited to severe PAH due to instability
Side Effects Cough, flushing, jaw pain Infusion-site pain, headaches Hypotension, jaw pain

Key Findings :

  • Iloprost’s broader anti-platelet activity distinguishes it from treprostinil, which primarily targets vasodilation .
  • Unlike epoprostenol, iloprost’s inhaled route minimizes systemic hypotension .
Non-Prostanoid PAH Therapies
Parameter Iloprost Bosentan (ERA) Riociguat (sGC stimulator)
Mechanism IP receptor agonist Endothelin receptor antagonist Soluble guanylate cyclase activator
Hemodynamic Effects Reduces PVR by 15–20% Reduces PVR by 20–30% Reduces PVR by 25–35%
Combination Potential Synergistic with bosentan (STEP trial) Used as first-line monotherapy Often combined with prostacyclins
Safety Well-tolerated with transient side effects Risk of liver toxicity Hypotension, hemoptysis

Key Findings :

  • Iloprost’s immunomodulatory effects (e.g., reducing TNF-α in SSc) are absent in bosentan and riociguat .
  • Inhaled iloprost has greater pulmonary selectivity than systemic therapies like riociguat .
Comparison with Inhaled Nitric Oxide (iNO)
Parameter Iloprost iNO
Mechanism IP receptor agonist cGMP-mediated vasodilation
Efficacy in PAH Sustained mPAP reduction (>24 weeks) Short-term hemodynamic improvement
Administration Portable nebulizer Requires complex delivery system
Cost Lower long-term costs High due to monitoring needs

Key Findings :

  • In post-cardiac surgery patients, iloprost reduced mPAP more effectively than iNO (30% vs. 20% reduction) .
  • iNO’s short half-life (<5 minutes) limits utility outside acute settings .
Comparison with Octimibate (Non-Prostanoid IP Agonist)
Parameter Iloprost Octimibate
Structure Prostacyclin analog Non-prostanoid small molecule
Potency IC₅₀ = 44 nM (human vessels) 1.7 µM (50% of iloprost’s effect)
Selectivity Activates IP and EP4 receptors IP-specific
Clinical Use Approved for PAH and SSc Experimental only

Key Findings :

  • Iloprost’s dual receptor activity (IP/EP4) may enhance anti-fibrotic effects in SSc compared to octimibate .
  • Both show similar platelet-vascular selectivity in primate models .
Route-Specific Efficacy: Inhaled vs. Intravenous Iloprost
Parameter Inhaled Iloprost Intravenous Iloprost
Pulmonary Selectivity High (localized delivery) Low (systemic effects)
Hemodynamic Impact Reduces mPAP by 10–15% Similar mPAP reduction but higher systemic hypotension
Long-Term Benefits Improves vascular remodeling Limited data on structural effects

Contradictory Evidence :

Q & A

Basic Research Questions

Q. What analytical methods are most robust for separating and quantifying the R-isomer of Iloprost in bulk drug substances?

  • Methodology : Normal-phase or reverse-phase HPLC with chiral columns is the standard approach. Key steps include:

  • System Suitability : Ensure resolution (R > 2.0) between R- and S-isomers using racemic mixtures .
  • Validation : Assess precision (RSD < 2% for retention time and peak area), linearity (R² > 0.995 over 600–6000 ng/mL), and LOQ (e.g., 600 ng/mL) .
  • Sample Preparation : Use mobile-phase spiked samples to evaluate interference from excipients .
    • Example Workflow :
StepParameterCriteria
1ColumnChiralcel OD-H or equivalent
2Mobile PhaseHexane:Ethanol:Trifluoroacetic Acid (80:20:0.1)
3Flow Rate1.0 mL/min
4DetectionUV at 225 nm

Q. How can researchers validate the specificity of an analytical method for Iloprost R-isomer detection?

  • Methodology :

  • Forced Degradation : Expose Iloprost to heat, light, and acidic/alkaline conditions to confirm no co-elution of degradation products with the R-isomer peak .
  • Spike Recovery : Add R-isomer at 0.1–0.5% levels to bulk samples; recovery should be 97–102% .
  • Blank Interference : Inject diluent and excipient solutions to verify no overlapping peaks .

Q. What statistical parameters are critical for assessing linearity in R-isomer quantification?

  • Methodology :

  • Prepare six calibration standards (e.g., 600–6000 ng/mL).
  • Use least-squares regression; acceptable criteria include:
  • Slope RSD : < 2% across three consecutive days .
  • Y-Intercept : ≤ 2% of the target concentration response .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported R-isomer stability data under varying storage conditions?

  • Methodology :

  • Accelerated Stability Studies : Test Iloprost samples at 25°C/60% RH and 40°C/75% RH for 48 hours. Monitor R-isomer content via HPLC .
  • Robustness Testing : Vary column temperature (±2°C), flow rate (±0.1 mL/min), and mobile phase composition (±2% organic phase) to identify critical factors affecting isomer stability .
  • Data Reconciliation : Use ANOVA to compare batch-to-batch variability and isolate environmental vs. methodological causes .

Q. What strategies optimize chiral column selection for Iloprost R-isomer analysis in complex matrices?

  • Methodology :

  • Column Screening : Test polysaccharide-based (Chiralpak IA/IB/IC) and macrocyclic antibiotic (Vancomycin) columns. Prioritize columns with > 2.0 resolution and < 10% peak tailing .
  • Mobile Phase Optimization : Adjust ethanol/isopropanol ratios in hexane to balance retention time and selectivity .
  • Cost-Benefit Analysis : Compare column lifetime (e.g., > 500 injections) and reproducibility across labs .

Q. How should researchers design experiments to quantify trace R-isomer impurities in Iloprost formulations?

  • Methodology :

  • LOD/LOQ Determination : Use signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .
  • Matrix Effects : Spike R-isomer into placebo formulations (e.g., lactose, magnesium stearate) to assess recovery deviations .
  • ICH Compliance : Ensure impurity limits align with ICH Q3A guidelines (e.g., ≤ 0.2% for enantiomeric impurities) .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies between theoretical and observed R-isomer pharmacokinetic profiles?

  • Approach :

  • In Silico Modeling : Compare logP and plasma protein binding predictions with in vitro assays .
  • Metabolite Interference : Use LC-MS/MS to rule out chiral inversion or metabolite co-elution .

Q. What validation steps ensure reproducibility in multi-center studies on Iloprost R-isomer bioactivity?

  • Protocol :

  • Inter-Lab Calibration : Distribute reference standards with predefined purity (e.g., USP-grade) .
  • Blinded Analysis : Have participating labs analyze identical samples to quantify inter-lab variability .

Tables for Key Parameters

Table 1 : Validation Criteria for R-Isomer HPLC Methods

ParameterAcceptable RangeReference
Resolution (R)≥ 2.0
Precision (RSD)≤ 2%
Linearity (R²)≥ 0.995
Recovery (%)97–102

Table 2 : Stability Study Design for Iloprost R-Isomer

ConditionDurationSampling Intervals
25°C/60% RH6 months0, 1, 3, 6 months
40°C/75% RH3 months0, 1, 3 months

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16(R)-Iloprost
Reactant of Route 2
16(R)-Iloprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。